molecular formula C11H23NO3 B009806 N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol CAS No. 106946-74-1

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol

Cat. No. B009806
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-DTWKUNHWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol often involves complex organic reactions, including the use of boronates prepared from 2,4-pentanedione derived ligands and stereochemistry considerations for creating specific amino acid derivatives. For example, new boronates were prepared from 2,4-pentanedione derived ligands, showcasing the structural and electronic relations to corresponding ligands derived from salicylaldehyde, which are crucial for understanding the synthesis pathways and the resulting molecular structure and reactivity (Sánchez et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a compound with similarities in functional groups to N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol , was confirmed by X-ray diffraction, showcasing the importance of structure determination in understanding the chemical's properties (Dinesh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol and similar compounds are complex, involving multiple steps and specific reagents. For example, the scalable non-aqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, related to the synthesis of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol , illustrates the intricate chemical reactions and the importance of process optimization (Rawalpally et al., 2009).

Scientific Research Applications

Biofuel Production

One notable application of pentanol isomers, related to N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol, is in biofuel production. Through metabolic engineering, microbial strains have been developed to increase the production efficiency of these isomers, demonstrating promise for future biofuel applications despite current limitations in production levels (Cann & Liao, 2009).

Synthesis of Diamino Acids

Research has also explored the synthesis of diamino acids from derivatives of N-Boc-protected compounds. Specifically, the conversion of N-Boc-2-amino-3-hydroxy-1-phenylbutane and its analogs into β, γ-diamino acids through SN2 substitution illustrates the compound's role in creating structurally complex amino acids, which are valuable for medicinal chemistry (Kano et al., 1988).

Anticancer Drug Synthesis

The compound's derivatives have been employed in the synthesis and structural characterization of Schiff base organotin(IV) complexes with anticancer properties. These studies highlight the potential of using amino acetate-functionalized compounds, derived from N-Boc-protected amino acids, as a basis for developing new anticancer drugs (Basu Baul et al., 2009).

Chemoselective Protection of Amines

Furthermore, the chemoselective N-Boc protection of amines represents a critical step in the synthesis of various pharmaceuticals and complex molecules. This process, facilitated by Bronsted acidic ionic liquids, underscores the importance of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol and its related compounds in protecting amine functions during synthesis, thereby enabling the creation of optically pure derivatives (Sunitha et al., 2008).

Safety And Hazards

“N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The compound has a flash point of > 110 °C . Personal protective equipment such as eyeshields, faceshields, gloves, and type ABEK (EN14387) respirator filter should be used when handling this compound .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDQMXXYMKQPW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557802
Record name tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol

CAS RN

106946-74-1
Record name tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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